2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
2-((4-Bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused tricyclic core structure. Its molecular framework includes a pyrimidine ring fused to an indole moiety, with substituents at the 2- and 3-positions: a 4-bromobenzylthio group and a 3,5-dimethylphenyl group, respectively. These substituents confer distinct electronic and steric properties, influencing its reactivity and biological interactions.
The compound is synthesized via multi-step reactions, typically involving condensation of substituted indole precursors with thioether-forming agents. For example, similar pyrimidoindole derivatives are synthesized using HATU-mediated coupling or nucleophilic substitution reactions, as described in studies on Toll-like receptor 4 (TLR4) ligands . The 4-bromobenzylthio group likely enhances halogen bonding interactions, while the 3,5-dimethylphenyl group contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3OS/c1-15-11-16(2)13-19(12-15)29-24(30)23-22(20-5-3-4-6-21(20)27-23)28-25(29)31-14-17-7-9-18(26)10-8-17/h3-13,27H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNXSJXWTTXBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the thiol group, followed by reaction with 4-bromobenzyl chloride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties may find applications in the production of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities, modulated by substituents at the 2- and 3-positions. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Halogen Position : Bromine at position 2 (target compound) vs. 7 () alters electronic distribution and steric accessibility for receptor binding.
- Thioether vs. Thioacetamide : The 4-bromobenzylthio group in the target compound may enhance halogen bonding compared to thioacetamide derivatives (e.g., compound 27), which prioritize solubility .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and LogP (4.8) suggest greater lipophilicity compared to morpholinoethylsulfanyl derivatives (LogP 3.5), which may limit blood-brain barrier penetration .
- Fluorinated analogs (e.g., ) exhibit lower LogP values and higher aqueous solubility, favoring pharmacokinetic profiles.
Biological Activity
The compound 2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant studies that illustrate its efficacy across various biological systems.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound is synthesized through multi-step reactions involving the introduction of a bromobenzyl thio group and a pyrimidoindole framework. The synthesis typically involves the use of various reagents under controlled conditions to ensure high yield and purity.
Biological Activity Overview
The biological activities of This compound have been explored in several studies. Key activities include:
- Anticancer Activity : The compound has shown promising results against various cancer cell lines.
- Antimicrobial Properties : Exhibits activity against both bacterial and fungal strains.
- Topoisomerase Inhibition : Potential as an inhibitor for topoisomerases, which are critical in DNA replication and transcription.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant cytotoxic effects on different cancer cell lines. For instance, in vitro assays indicated that it inhibits the proliferation of MCF-7 breast cancer cells with an IC₅₀ value in the low micromolar range.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.08 | Apoptosis induction |
| A549 | 0.12 | Cell cycle arrest |
| HeLa | 0.15 | DNA damage |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against a panel of pathogens. The results indicated moderate to high activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Topoisomerase Inhibition
Molecular docking studies have suggested that the compound interacts effectively with topoisomerase I and II enzymes. The binding affinity was comparable to known inhibitors like camptothecin and etoposide, indicating its potential as a chemotherapeutic agent.
Case Studies
- Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry evaluated the compound's effect on MCF-7 cells. The findings revealed that treatment with the compound led to increased apoptosis markers and inhibited cell migration significantly.
- Antimicrobial Efficacy Assessment : A comprehensive evaluation conducted by Abdelhaleem et al. highlighted the compound's broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria, suggesting its potential application in treating infections caused by multidrug-resistant organisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
